molecular formula C9H9Cl2NS B1352140 2-(3,5-Dichlorophenyl)thiazolidine CAS No. 83522-15-0

2-(3,5-Dichlorophenyl)thiazolidine

Cat. No. B1352140
CAS RN: 83522-15-0
M. Wt: 234.14 g/mol
InChI Key: BSKREORQCZQSDV-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)thiazolidine is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine chemistry involves a fast, efficient, and stable click-type reaction at physiological pH . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

Scientific Research Applications

  • Cancer Research and Anti-Tumor Activities

    • Thiadiazolidine derivatives, including those with a dichlorophenyl form, have shown promising anti-tumor activities. These compounds can induce cell death by arresting the cell cycle at the G1 phase, decreasing levels of c-Myc, and inhibiting the DNA binding ability of the Myc-Max complex. This leads to the dephosphorylation of Rb and Akt, facilitating nuclear translocation of FKHR, which then expresses the gene FasL, ultimately inhibiting cell proliferation and inducing cell death (Raghavendra, Pathak, & Manna, 2009).
  • Antimicrobial and Antibacterial Activities

    • Thiazolidine-2,4-dione derivatives have been explored for their antimicrobial properties. Some compounds of this class have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships suggest that different molecular mechanisms might be at play in their antibacterial activity (Trotsko et al., 2018).
  • Corrosion Inhibition

    • Certain 1,3,4-thiadiazole derivatives, closely related to thiazolidine compounds, have been investigated as corrosion inhibitors, particularly for mild steel in acidic solutions. These studies provide insights into the relationship between molecular structure and corrosion inhibition efficiency (Bentiss et al., 2007).
  • Anti-Inflammatory Applications

    • Thiazolidine derivatives have been identified for their potential in treating inflammatory diseases. For instance, certain derivatives have shown significant inhibition of inducible nitric oxide synthase activity and the production of pro-inflammatory prostaglandins in cell-based studies, suggesting their utility in managing inflammatory conditions (Ma et al., 2011).
  • Antioxidant Activity

    • Research has also highlighted the antioxidant activity of thiazolidinedione derivatives. These compounds, by virtue of their structural framework, exhibit promising antioxidant properties, which could be beneficial in various therapeutic applications (Shahnaz, 2013).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dichlorophenyl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The interactions of this compound with enzymes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) are particularly noteworthy. These interactions can lead to the modulation of glucose and lipid metabolism, highlighting the compound’s potential in managing metabolic disorders .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby influencing immune cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PPAR-γ results in the activation of this nuclear receptor, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, this compound can inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained modulation of metabolic and inflammatory pathways, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic parameters such as blood glucose and lipid levels . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For example, the compound’s activation of PPAR-γ influences the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, this compound can affect metabolic flux and metabolite levels, further highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear receptors such as PPAR-γ suggests that this compound may localize to the nucleus, where it can influence gene expression . Additionally, the compound’s presence in the cytoplasm can affect various signaling pathways and metabolic processes .

properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKREORQCZQSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003516
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83522-15-0
Record name Thiazolidine, 2-(3,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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